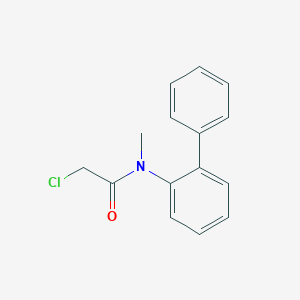

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Descripción general

Descripción

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

A structurally similar compound, 1-biphenyl-2-ylmethanamine, has been found to interact withDipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

It’s suggested that similar compounds may inhibit their targets, preventing them from performing their usual functions . For instance, DPP4 inhibitors prevent the enzyme from breaking down incretin hormones, which stimulate insulin secretion .

Biochemical Pathways

If we consider its potential interaction with dpp4, it could impact theincretin pathway . Inhibition of DPP4 leads to increased levels of incretin hormones, enhancing insulin secretion and suppressing glucagon release .

Result of Action

If it acts as a dpp4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, helping to regulate blood glucose levels .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial and Anticancer Activity

Research has indicated that derivatives of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and cancer cell lines.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Sunder & Maleraju (2013) | This compound derivatives | Antimicrobial | Significant inhibition against various bacteria |

| PMC5971037 (2018) | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Antitubercular | Active against Mycobacterium tuberculosis with notable MIC values |

The synthesis of novel derivatives has been explored to enhance these biological activities, demonstrating the compound's relevance in drug discovery and development .

Agricultural Applications

Fungicidal Properties

This compound has been studied for its potential as a fungicide. Its structural similarities with other known fungicides allow it to be effective in controlling various phytopathogenic fungi.

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Crop Protection | Ascomycetes, Basidiomycetes | High degree of control over fungal growth |

| Seed Treatment | Various fungi | Reduction in mycotoxin contamination |

The compound can be used in combination with other active ingredients to enhance its efficacy and broaden the spectrum of action against resistant fungal strains .

Environmental Applications

Chemical Analysis in Environmental Studies

This compound is relevant in environmental chemistry, particularly in the analysis of herbicides and pollutants. Studies have highlighted its role in detecting similar chemical structures in natural water sources, which is crucial for monitoring environmental contamination.

| Study | Focus | Findings |

|---|---|---|

| Zimmerman et al. (2002) | Detection of herbicides | Importance of structural similarity for environmental monitoring |

This application underscores the compound's significance in ensuring environmental safety and compliance with regulatory standards .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the compound.

Synthesis Process Overview

- Reagents : The synthesis typically involves biphenyl derivatives and chloroacetyl chloride.

- Reaction Conditions : Controlled temperature and solvent conditions are crucial for maximizing yield.

- Characterization Techniques :

- NMR Spectroscopy

- Mass Spectrometry

- IR Spectroscopy

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKWRKRPWLDRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.